N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide is a chemical compound that features a benzodioxole ring attached to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide typically involves the reaction of 1,3-benzodioxole with an appropriate butanamide precursor. The reaction conditions often include the use of catalysts such as palladium chloride (PdCl2) and bases like cesium carbonate (Cs2CO3) in solvents such as 1,4-dioxane . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares a similar benzodioxole ring but differs in the amine group attached to the butanamide structure.
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound features a methyl group attached to the nitrogen atom, which may alter its chemical and biological properties.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity compared to its analogs. Its unique properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide |
InChI |
InChI=1S/C14H19NO3/c1-3-11(4-2)14(16)15-8-10-5-6-12-13(7-10)18-9-17-12/h5-7,11H,3-4,8-9H2,1-2H3,(H,15,16) |
InChI Key |
HHZOLVJKOWONFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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